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molecular formula C6H3BrClF2N B8601864 3-Bromo-2-chloro-4,5-difluoroaniline

3-Bromo-2-chloro-4,5-difluoroaniline

Cat. No. B8601864
M. Wt: 242.45 g/mol
InChI Key: WECDSPSRZNKDGS-UHFFFAOYSA-N
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Patent
US04791225

Procedure details

To a suspension of iron powder (38.6 g) in water (40 ml), with stirring vigorously at 50° to 60° C., was slowly added concentrated hydrochloric acid (5 ml). After mixed with ethanol (100 ml), 3-bromo-2-chloro-4,5-difluoronitrobenzene (58.8 g) was added portionwise to the suspension at 60° to 75° C. during 30 minutes. After stirring for 70 minutes, the hot reaction mixture was filtered and the insoluble materials were washed with hot ethanol (30 ml) and with benzene (100 ml) successively. The filtrate and washings were combined and mixed with ice water. The resulting organic layer was washed with water, dried over anhydrous sodium sulfate and then concentrated. The resulting residue was purified by silica gel chromatography eluting with dichloromethane-n-hexane (1:1) to give the title compound (34.5 g) as light brown prisms, mp 83°-86° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
58.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
38.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C(O)C.[Br:5][C:6]1[C:7]([Cl:17])=[C:8]([N+:14]([O-])=O)[CH:9]=[C:10]([F:13])[C:11]=1[F:12]>O.[Fe]>[Br:5][C:6]1[C:7]([Cl:17])=[C:8]([CH:9]=[C:10]([F:13])[C:11]=1[F:12])[NH2:14]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
58.8 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1F)F)[N+](=O)[O-])Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
38.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
with stirring vigorously at 50° to 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise to the suspension at 60° to 75° C. during 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for 70 minutes
Duration
70 min
FILTRATION
Type
FILTRATION
Details
the hot reaction mixture was filtered
WASH
Type
WASH
Details
the insoluble materials were washed with hot ethanol (30 ml) and with benzene (100 ml) successively
ADDITION
Type
ADDITION
Details
mixed with ice water
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-n-hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N)C=C(C1F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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